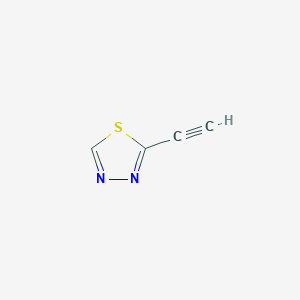

2-Ethynyl-1,3,4-thiadiazole

Overview

Description

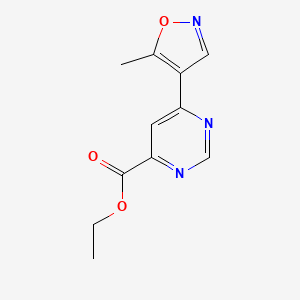

“2-Ethynyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C4H2N2S . It has an average mass of 110.137 Da and a monoisotopic mass of 109.993866 Da .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 27.6±0.4 cm³ and a polarizability of 10.9±0.5 10^-24 cm³ .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 192.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 76.8±13.0 °C . The index of refraction is 1.579 .

Scientific Research Applications

1. Biological and Pharmacological Activities

2-Ethynyl-1,3,4-thiadiazole, as a variant of the 1,3,4-thiadiazole class, has been noted for a wide range of biological activities. This includes acting as a potential agent against various conditions and diseases due to its properties as an anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agent. Additionally, it has been found to have an impact on the central nervous system, exhibiting effects such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic properties. The mechanisms involve interactions with several enzymes like carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and tyrosine kinase. This wide array of activities makes this compound and its derivatives valuable in the field of medicinal chemistry for developing new therapeutic agents (Matysiak, 2015).

2. Material Science and Electronics

The structure of this compound offers promising applications in material sciences, particularly in the development of electrically conducting materials. Derivatives like 2,5-Bis(phenylethynyl)-1,3,4-thiadiazole have been examined for their potential as building blocks for polymer materials with the capability to conduct electricity. The ethynyl group in these compounds contributes to a smaller HOMO-LUMO energy gap and retains planarity, which are crucial properties for materials used in electrical conduction. These properties are further influenced by the solvent environment, showing potential versatility in different applications (Granadino-Roldán et al., 2009).

3. Antimicrobial and Antifungal Applications

The 1,3,4-thiadiazole nucleus, which this compound is a part of, is extensively studied due to its broad spectrum of pharmacological activities. This includes significant antimicrobial properties, with many derivatives demonstrating higher antimicrobial activity compared to standard drugs. The reactivity of the amine group in the derivatization process makes the 1,3,4-thiadiazole moiety a versatile scaffold for synthesizing new pharmacologically active derivatives, indicating its potential in developing future antimicrobial agents (Serban et al., 2018).

Future Directions

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease . This suggests that “2-Ethynyl-1,3,4-thiadiazole” and its derivatives could have potential applications in the field of medicine.

Mechanism of Action

Target of Action

It is known that thiadiazole derivatives have shown significant anticancer properties . They have been evaluated for their cytotoxic effects on various human cancer cell lines .

Mode of Action

It is known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .

Biochemical Pathways

It is known that thiadiazole derivatives can affect cancer cell growth and survival .

Pharmacokinetics

It is known that many anticancer drugs present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

It is known that thiadiazole derivatives can exhibit anti-proliferative effects .

Action Environment

It is known that the biological properties of thiadiazole derivatives can be influenced by various factors .

Biochemical Analysis

Biochemical Properties

2-Ethynyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes is characterized by the binding of the ethynyl group to the active site of the enzyme, leading to inhibition of enzyme activity .

Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a pivotal role in the phosphorylation of proteins. The binding of this compound to kinases can modulate their activity, thereby influencing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle . It has been observed to induce cell cycle arrest at the G1 phase, thereby preventing the progression of cells to the S phase .

Moreover, this compound can modulate gene expression by affecting transcription factors. This compound has been shown to inhibit the activity of transcription factors such as NF-κB, which plays a critical role in the regulation of genes involved in inflammation and immune responses . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the ethynyl group to the active sites of enzymes, leading to enzyme inhibition. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .

In addition to enzyme inhibition, this compound can also modulate the activity of transcription factors. This compound has been shown to bind to the DNA-binding domains of transcription factors, thereby preventing their interaction with target DNA sequences . This inhibition of transcription factor activity can lead to changes in gene expression, ultimately affecting cellular processes such as inflammation and immune responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in the formation of by-products that may affect its biological activity .

In terms of long-term effects, this compound has been observed to exert sustained inhibitory effects on enzyme activity and gene expression over extended periods . This prolonged activity makes it a valuable tool for studying chronic conditions and long-term biochemical processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which further increases in dosage do not enhance the activity but instead lead to adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Properties

IUPAC Name |

2-ethynyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNOBPCYWVPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.